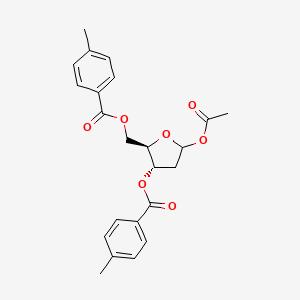
5-(3-Methoxyphenyl)-2-methyl-1-pentene
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, spectral properties (IR, UV, NMR), and reactivity .Scientific Research Applications
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and 1,5-bis(4-methoxyanilinebenzylidene-4′-yl)pentane, demonstrates the importance of structural modifications in liquid crystals for achieving desired properties like the twist-bend nematic phase. This illustrates how molecular modifications, akin to those in “5-(3-Methoxyphenyl)-2-methyl-1-pentene”, could influence material properties for advanced applications (Henderson & Imrie, 2011).
Pharmacological Research
The pharmacological properties of Bergapten (5-methoxypsoralen), a compound structurally related to “5-(3-Methoxyphenyl)-2-methyl-1-pentene”, showcase the broad therapeutic potential of methoxylated compounds. Bergapten exhibits antibacterial, anti-inflammatory, anticancer effects, and is used as a photosensitizing agent, demonstrating how methoxyphenyl compounds can have diverse biomedical applications (Quetglas-Llabrés et al., 2022).
Polymer Science
Alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, including reactions with pentenoic and undecenoic acids, highlights a method for synthesizing ester products from unsaturated compounds. This indicates potential industrial applications for compounds like “5-(3-Methoxyphenyl)-2-methyl-1-pentene” in creating advanced chemical products or polymers (Sevostyanova & Batashev, 2023).
Environmental Epigenetics
Research on environmental epigenetics, focusing on 5-Hydroxymethylcytosine, highlights the impact of chemical exposure on genomic flexibility and regulation. This underscores the broader relevance of chemical interactions with biological systems and their potential implications for research on compounds like “5-(3-Methoxyphenyl)-2-methyl-1-pentene” in understanding epigenetic modifications (Efimova et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-methoxy-3-(4-methylpent-4-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11(2)6-4-7-12-8-5-9-13(10-12)14-3/h5,8-10H,1,4,6-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJRHUZDQWESQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-2-methyl-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



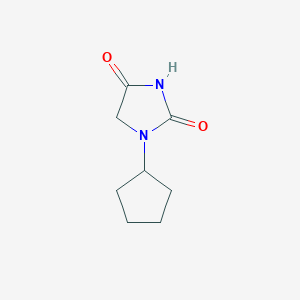
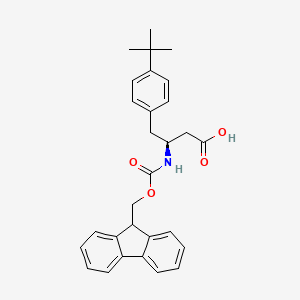
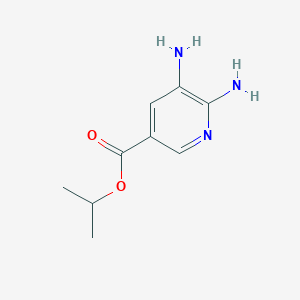
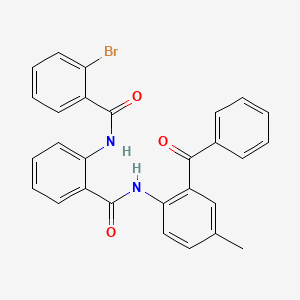
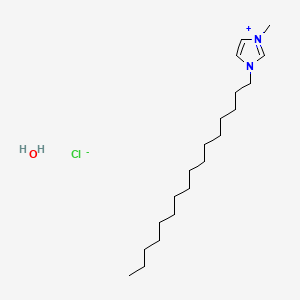
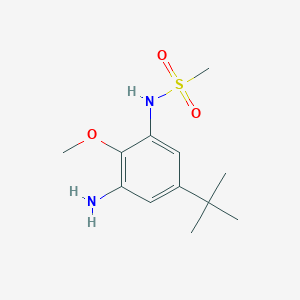
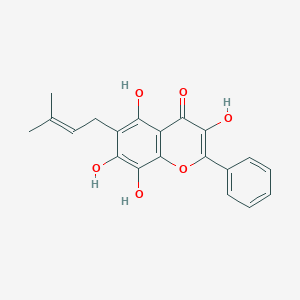
![7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate](/img/structure/B3265357.png)
![1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3265361.png)
![2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3265365.png)

